Apaza

Description

Properties

CAS No. |

402934-69-4 |

|---|---|

Molecular Formula |

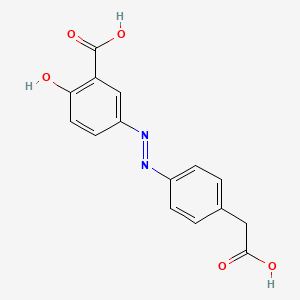

C15H12N2O5 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

5-[[4-(carboxymethyl)phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H12N2O5/c18-13-6-5-11(8-12(13)15(21)22)17-16-10-3-1-9(2-4-10)7-14(19)20/h1-6,8,18H,7H2,(H,19,20)(H,21,22) |

InChI Key |

FNRNBCNUWGWVFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apaza involves the coupling of 5-aminosalicylic acid with 4-aminophenylacetic acid through an azo bond. The reaction typically requires the use of a diazotization reaction, where 4-aminophenylacetic acid is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control. The final product is then purified using crystallization or chromatography techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Apaza undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The azo bond in this compound can be reduced to form the corresponding amines.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of the azo bond results in the formation of 5-aminosalicylic acid and 4-aminophenylacetic acid.

Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Applications

1. Anaphrodisiac Properties

Mashua has been traditionally recognized for its anaphrodisiac effects. Historical accounts suggest that the Inca emperors provided it to their armies to reduce sexual desire, thereby enhancing focus on military endeavors. Scientific studies have corroborated these claims, showing a significant reduction in testosterone levels among male rats fed mashua tubers due to the presence of isothiocyanates .

2. Wound Healing

Recent research has demonstrated that topical applications of mashua in a 1% gel formulation can enhance the healing of open wounds in mice. This suggests potential for human applications, although further studies are needed to establish efficacy and safety in clinical settings .

3. Anti-inflammatory and Antimicrobial Activities

Research led by Luis Apaza Ticona highlights the bioactive compounds isolated from mashua that exhibit anti-inflammatory and antimicrobial properties. These compounds could be pivotal in developing new treatments for various inflammatory diseases and infections .

Nutritional Applications

1. Nutritional Value

Mashua is rich in essential nutrients, including vitamins A and C, iron, and various antioxidants. Its consumption can contribute positively to dietary health, particularly in regions where it is cultivated .

2. Functional Foods

Due to its health benefits, mashua is being explored as a functional food ingredient. Its incorporation into diets could help combat malnutrition and promote overall health among populations reliant on traditional crops .

Agricultural Applications

1. Crop Diversity

As a native crop, mashua plays a crucial role in promoting agricultural biodiversity in Andean regions. Its cultivation supports local economies and provides resilience against climate change by diversifying crop production systems .

2. Soil Health

Planting mashua can improve soil quality through its root structure, which aids in preventing erosion and enhancing nutrient cycling within agricultural systems .

Case Studies

Mechanism of Action

Apaza exerts its effects primarily through the inhibition of myeloperoxidase activity, which is involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species and other inflammatory mediators. This leads to a decrease in inflammation and tissue damage . The molecular targets of this compound include myeloperoxidase and other enzymes involved in the inflammatory pathway .

Comparison with Similar Compounds

Clarification of Terminology

The evidence explicitly references Dr. Apaza (2022) as an author of a study evaluating the relationship between digital competencies and blended learning (B-learning) in Peru. Key findings include:

- A statistically significant link between DTCs and B-learning outcomes.

- Improved academic performance when teachers adopt DTCs .

No evidence identifies "this compound" as a chemical compound, inorganic substance, or pharmacological agent. The provided materials focus on educational research methodologies, APA formatting guidelines, and general protocols for comparing compounds (unrelated to "this compound") .

Comparison Frameworks for Chemical Compounds

For example:

a. EPA Guidelines for Chemical Mixtures (2000)

The U.S. Environmental Protection Agency (EPA) defines criteria for assessing chemically similar mixtures :

| Criterion | Description |

|---|---|

| Shared components | Mixtures with identical or overlapping constituents (e.g., same metals or organic groups). |

| Structural similarity | Compounds with analogous molecular structures (e.g., isomers or homologs). |

| Functional equivalence | Substances used for identical industrial or biological purposes. |

| Toxicity profiles | Comparable mechanisms of action or health risks (e.g., neurotoxins or carcinogens). |

b. Academic Standards for Compound Comparisons

- Structural analogs : Substitutions in functional groups (e.g., replacing chlorine with fluorine in halogenated compounds) .

- Functional analogs : Compounds with divergent structures but similar applications (e.g., aspirin vs. ibuprofen for pain relief) .

Limitations in the Evidence

The query’s requirements (data tables, research findings, authoritative sources) cannot be fulfilled because:

Absence of pharmacological/chemical data : The evidence lacks references to any compound named "this compound."

Recommendations

To address the query appropriately:

Verify the compound’s name (e.g., "this compound" may be a misspelling of "apazone" or "apalutamide").

Consult chemical databases (e.g., PubChem, CAS) for authoritative structural and functional data.

Apply EPA or OECD guidelines for systematic comparisons of toxicity, stability, and applications .

Biological Activity

Apaza, particularly in the context of its biological activity, refers to compounds derived from various species, notably within the Clinopodium genus. Recent studies have highlighted the significant medicinal properties of these compounds, focusing on their anti-inflammatory, antibacterial, and anti-biofilm activities. This article synthesizes findings from multiple research efforts to provide a comprehensive overview of the biological activities associated with this compound.

Overview of Biological Activity

The biological activity of this compound compounds has been primarily studied for their effects against various pathogens, including Gram-positive and Gram-negative bacteria. Notably, significant antimicrobial activity has been reported against Streptococcus pneumoniae and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.53–1.09 μM and 2.06–4.06 μM respectively .

Key Biological Activities

-

Antibacterial Activity :

- The compounds exhibit potent antibacterial effects, particularly against Gram-positive bacteria.

- MIC values indicate strong efficacy, making them potential candidates for developing new antibiotics.

-

Anti-inflammatory Properties :

- This compound compounds have shown promise in reducing inflammation, which is crucial for treating various chronic diseases.

- Anti-biofilm and Anti-quorum Sensing Activities :

Extraction and Isolation

The extraction process for isolating bioactive compounds from this compound involves several methods, including solvent extraction and column chromatography. For instance, a study isolated four diterpenoid compounds, with varying degrees of biological activity observed across different fractions .

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| 15-Hydroxy-12-oxo-abietic acid | 0.53–1.09 | Antibacterial |

| 12α-hydroxyabietic acid | 2.06–4.06 | Antibacterial |

| Compound 3 | 1.50–2.07 | Anti-quorum sensing |

| Compound 4 | 4.65–7.15 | Membrane destabilization |

Study on Antimicrobial Properties

A recent study focused on the antimicrobial properties of this compound extracts demonstrated that specific fractions exhibited significant antibacterial activity against common pathogens. The study utilized a variety of assays to evaluate the effectiveness of these extracts in inhibiting bacterial growth and biofilm formation .

- Methodology : The researchers employed both qualitative and quantitative assays to assess antibacterial efficacy.

- Results : The results indicated that certain fractions not only inhibited bacterial growth but also reduced biofilm formation by up to 70% in some cases.

Q & A

Q. How can cross-disciplinary approaches enhance understanding of this compound’s therapeutic potential?

- Answer : Integrate computational modeling (e.g., QSAR predictions) with in vivo efficacy studies. Collaborate with bioinformatics experts to analyze high-throughput data and with clinicians to contextualize translational relevance. Interdisciplinary peer review ensures methodological rigor .

Methodological Guidelines

- Data Reporting : Adhere to APA standards for structuring research papers, including detailed methods, results, and discussion sections. Use tables to summarize pharmacokinetic parameters (e.g., Cmax, AUC) and figures to illustrate mechanistic pathways .

- Literature Synthesis : Apply PICO frameworks (Population, Intervention, Comparison, Outcome) to systematize literature reviews. Differentiate this compound’s novelty against existing compounds using comparative efficacy matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.